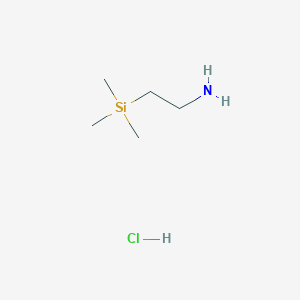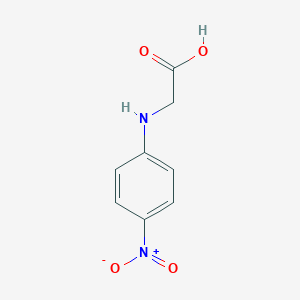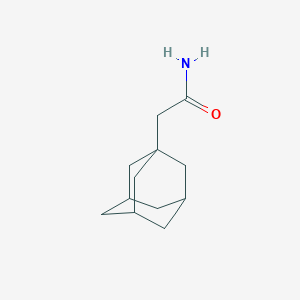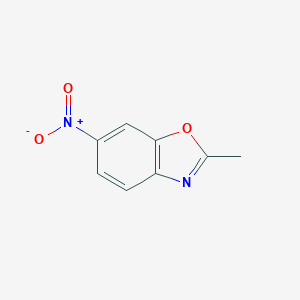
2-(Trimethylsilyl)ethanamine hydrochloride
Vue d'ensemble
Description
2-(Trimethylsilyl)ethanamine is a compound with the molecular formula C5H15NSi . It is also known by other names such as 2-(Trimethylsilyl)ethanamin, Ethanamine, 2-(trimethylsilyl)-, and (2-aminoethyl)trimethylsilane . It is used as a protecting reagent for carboxyl and phosphate groups and is used to synthesize Teoc-protected amines via alcoholysis of the corresponding isocyanates .
Synthesis Analysis
The synthesis of 2-(Trimethylsilyl)ethanamine involves the reaction of 2-(trimethylsilyl)ethanamine and pyridine in dichloromethane, which is then added to a solution of 2,4,6-tris(t-butyl)phenyl chloroformate in dichloromethane . The reaction occurs through an SN2-like mechanism with the alcohol attacking a trialkyl-substitued silicon atom .Molecular Structure Analysis
The molecular formula of 2-(Trimethylsilyl)ethanamine is C5H15NSi, with an average mass of 117.265 Da and a monoisotopic mass of 117.097374 Da .Chemical Reactions Analysis
2-(Trimethylsilyl)ethanamine is involved in the formation of trialkylsilyl ethers, a common method for protecting an alcohol . The reaction with a chlorotrialkylsilane forms a trialkylsilyl ether, which no longer has the fairly acidic OH proton as the alcohol group has been changed (protected) .Applications De Recherche Scientifique
Biocidal and Corrosion Inhibition : 2-(Decylthio)ethanamine hydrochloride, a compound related to 2-(Trimethylsilyl)ethanamine hydrochloride, is noted for its multifunctional biocidal properties and corrosion inhibition in various water systems. It's effective against bacteria, fungi, and algae, and also exhibits biofilm inhibition properties (Walter & Cooke, 1997).
Synthesis and Chemical Reactions : The compound finds use in synthetic chemistry, as demonstrated by its role in preparing 1,2-bis[bis(trimethylsilyl)methylchlorophosphino]ethane and the further reactions it undergoes to yield complex products with potential applications in various chemical domains (Ionkin & Marshall, 2003).
Chromatography and Compound Characterization : It's used in the treatment of compounds like 2-acetamido-2-deoxy-α-D-glucose for their conversion to stable and volatile derivatives, enabling their separation and analysis through gas–liquid partition chromatography (Perry, 1964).
Palladium-catalyzed Aminations : 2-(Trimethylsilyl)ethanesulfonyl amide, a derivative of the compound, is used as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and aryl chlorides. This has significant implications in synthesizing anilines with sensitive functional groups (Anjanappa et al., 2008).
Synthesis of Biogenic Amine Analogs : It has been used in the synthesis of 2-(4-azulenyl)ethanamine derivatives, nonbenzenoid analogs of biologically active amines. The enzyme activity of some of these products was investigated, revealing potential biological implications (Kurokawa, 1983).
Organocatalysis and SOMO Catalysis : It's involved in the preparation of (2R,5S)‐2‐t‐butyl‐3,5‐dimethylimidazolidin‐4‐one, which has applications in organocatalysis and SOMO catalysis, indicating its potential in complex organic synthesis (Graham et al., 2012).
Carboxyl Protecting Group in Synthesis : The compound has been used as a carboxyl protecting group in the synthesis of complex molecules like curvularin, demonstrating its utility in synthetic organic chemistry (Gerlach, 1977).
Silylation of Nitriles : In the presence of magnesium and basic solvents, derivatives of 2-(Trimethylsilyl)ethanamine hydrochloride react with certain nitriles, indicating its use in silylation reactions and synthesis of organometallic compounds (Bolourtchian et al., 1971).
Phase Transfer Catalysis : It's been used in phase transfer catalysis for the preparation of trimethylsilyl ethers, a method that has broad implications in organic synthesis (Lissel & Weiffen, 1981).
Safety And Hazards
The safety data sheet for a similar compound, ethylamine, indicates that it is extremely flammable and contains gas under pressure, which may explode if heated . It causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Orientations Futures
Propriétés
IUPAC Name |
2-trimethylsilylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NSi.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECFYIVZLPNYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600221 | |
| Record name | 2-(Trimethylsilyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethanamine hydrochloride | |
CAS RN |
18135-30-3 | |
| Record name | 2-(Trimethylsilyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)trimethylsilane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)




![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)





